molecular formula C12H11F3N2O4 B2914892 Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2309454-84-8

Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No. B2914892
CAS RN: 2309454-84-8
M. Wt: 304.225
InChI Key: PMXABIDXFZZVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system, in either case with the two rings connected through the defining single common atom .


Synthesis Analysis

Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives have been reviewed . A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3′-indoline]-2′,4-diones was developed based on Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .


Molecular Structure Analysis

In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom .


Chemical Reactions Analysis

A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3′-indoline]-2′,4-diones was developed based on Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .


Physical And Chemical Properties Analysis

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Mechanism of Action

Spiro-oxindoles are attractive molecules for synthesis because the different spiro-oxindoles display considerable anticancer action, which is apparently related to their ability to inhibit p53-MDM2 protein–protein interaction .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported. The review provides an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .

properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.C2HF3O2/c13-9-12-8-4-2-1-3-7(8)10(14-9)5-11-6-10;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXABIDXFZZVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid

CAS RN

2309454-84-8
Record name 1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.